molecular formula C12H12O3 B8795401 Benzyl 5-hydroxypent-2-ynoate CAS No. 136258-78-1

Benzyl 5-hydroxypent-2-ynoate

Cat. No. B8795401
Key on ui cas rn: 136258-78-1
M. Wt: 204.22 g/mol
InChI Key: FYDQVJJMOBIAKQ-UHFFFAOYSA-N
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Patent
US06780872B2

Procedure details

A heterogeneous mixture of benzyl alcohol (2.65 mole, 274.4 mL), mercury(II) oxide (red) (13.26 mmol, 2.87 g) and boron trifluoride diethyl etherate (0.133 mole, 16.3 mL) was heated at 60° C. for 3 hours (eventually turned homogeneous). A solution of the product from Example 31C (90.17 g, 0.442 mole) in benzyl alcohol (91.5 mL) was added at ambient temperature, and the reaction mixture was stirred at 70° C. for 4 hours and again at ambient temperature overnight. It was poured into an aqueous saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, filtered and concentrated. The residue was purified via flash chromatography (silica, hexane to hexane:ethyl acetate, 30:1 to 1:2) to provide the title compound as a white solid (49.6 g, 55%). 1H NMR (300 MHz, CDCl3) δ 2.60 (t, 2H), 4.38 (t, 2H), 4.95 (s, 2H), 5.28 (s, 1H), 7.32-7.46 (m, 5H).
Quantity
90.17 g
Type
reactant
Reaction Step One
Quantity
91.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.3 mL
Type
reactant
Reaction Step Three
Quantity
2.87 g
Type
catalyst
Reaction Step Three
Quantity
274.4 mL
Type
solvent
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
B(F)(F)F.CC[O:7][CH2:8][CH3:9].OCC[C:13]#[C:14][C:15]([O:17][CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=O.C(=O)(O)[O-:26].[Na+]>C(O)C1C=CC=CC=1.[Hg]=O>[CH2:18]([O:17][C:15]1[CH2:14][CH2:13][O:7][C:8](=[O:26])[CH:9]=1)[C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
90.17 g
Type
reactant
Smiles
OCCC#CC(=O)OCC1=CC=CC=C1
Name
Quantity
91.5 mL
Type
solvent
Smiles
C(C1=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
16.3 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
2.87 g
Type
catalyst
Smiles
[Hg]=O
Name
Quantity
274.4 mL
Type
solvent
Smiles
C(C1=CC=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 70° C. for 4 hours and again at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified via flash chromatography (silica, hexane to hexane:ethyl acetate, 30:1 to 1:2)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(OCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 49.6 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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